3-(dimethylamino)-N-(2-ethyl-6-methylphenyl)benzamide
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Overview
Description
3-(dimethylamino)-N-(2-ethyl-6-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a dimethylamino group attached to the benzamide structure, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(2-ethyl-6-methylphenyl)benzamide typically involves the reaction of 3-(dimethylamino)benzoic acid with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(2-ethyl-6-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-(dimethylamino)-N-(2-ethyl-6-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(2-ethyl-6-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, enzymes, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-N-(2-ethylphenyl)benzamide
- 3-(dimethylamino)-N-(6-methylphenyl)benzamide
- 3-(dimethylamino)-N-(2-ethyl-4-methylphenyl)benzamide
Uniqueness
3-(dimethylamino)-N-(2-ethyl-6-methylphenyl)benzamide is unique due to the specific positioning of the ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(dimethylamino)-N-(2-ethyl-6-methylphenyl)benzamide |
InChI |
InChI=1S/C18H22N2O/c1-5-14-9-6-8-13(2)17(14)19-18(21)15-10-7-11-16(12-15)20(3)4/h6-12H,5H2,1-4H3,(H,19,21) |
InChI Key |
ZDMDVPONCMMHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)N(C)C)C |
Origin of Product |
United States |
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